molecular formula C13H13NO3 B12561140 4-(1-ethoxyethylidene)-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 143287-24-5

4-(1-ethoxyethylidene)-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B12561140
CAS No.: 143287-24-5
M. Wt: 231.25 g/mol
InChI Key: OCUKNVJNEOPYAH-UHFFFAOYSA-N
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Description

4-(1-Ethoxyethylidene)-2-phenyl-1,3-oxazol-5(4H)-one is a chemical compound that belongs to the oxazolone family This compound is characterized by its unique structure, which includes an oxazolone ring fused with a phenyl group and an ethoxyethylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-ethoxyethylidene)-2-phenyl-1,3-oxazol-5(4H)-one typically involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of an acid catalyst, followed by cyclization with urea or thiourea. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethoxyethylidene)-2-phenyl-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen functionalities, while reduction may produce simpler oxazolone compounds .

Scientific Research Applications

4-(1-Ethoxyethylidene)-2-phenyl-1,3-oxazol-5(4H)-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-ethoxyethylidene)-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Methoxyethylidene)-2-phenyl-1,3-oxazol-5(4H)-one
  • 4-(1-Propoxyethylidene)-2-phenyl-1,3-oxazol-5(4H)-one
  • 4-(1-Butoxyethylidene)-2-phenyl-1,3-oxazol-5(4H)-one

Uniqueness

4-(1-Ethoxyethylidene)-2-phenyl-1,3-oxazol-5(4H)-one is unique due to its specific ethoxyethylidene substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

143287-24-5

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

4-(1-ethoxyethylidene)-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C13H13NO3/c1-3-16-9(2)11-13(15)17-12(14-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3

InChI Key

OCUKNVJNEOPYAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C1C(=O)OC(=N1)C2=CC=CC=C2)C

Origin of Product

United States

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